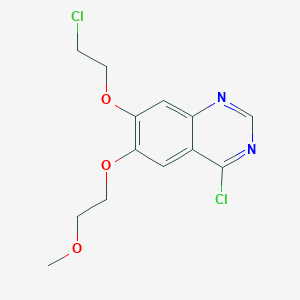

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGVHQGBDDTDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596535 | |

| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-20-5 | |

| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Critical Intermediate in Kinase Inhibitor Synthesis

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its versatile structure allows for targeted modifications that can modulate binding affinity and pharmacokinetic properties, making it a cornerstone in the development of enzyme inhibitors.[1][3] Within the realm of oncology, quinazoline derivatives have emerged as potent tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of various cancers by targeting key signaling pathways involved in cell proliferation and survival.[1][4] This guide focuses on a specific, highly functionalized quinazoline derivative: 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline . This compound serves as a critical synthetic intermediate, or building block, in the manufacture of advanced TKIs. Its strategic importance lies in the reactive 4-chloro group, which provides a handle for introducing the complex amine-containing moieties that are essential for high-affinity binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5] This document provides a comprehensive technical overview of its chemical properties, synthesis, and application for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use in multi-step pharmaceutical manufacturing.

| Property | Value | Reference(s) |

| CAS Number | 183322-20-5 | [6] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ | [6][7] |

| Molecular Weight | 317.17 g/mol | [6][7] |

| Appearance | White to off-white solid powder | [8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) | [8] |

| InChI Key | RORJMEOQKVOQBC-UHFFFAOYSA-N | [7] |

| SMILES | COCCOc1cc2c(cc1OCCCl)c(Cl)ncn2 | [7] |

The structure, characterized by the quinazoline core with distinct ether linkages at positions 6 and 7 and a reactive chlorine at position 4, is achiral.[7] These ether groups are not merely placeholders; they play a crucial role in modulating the solubility and electronic properties of the molecule, which can influence its reactivity in subsequent steps and the biological activity of the final drug product.[1]

The Strategic Role in Tyrosine Kinase Inhibitor (TKI) Synthesis

The primary application of this compound is as a key intermediate in the synthesis of targeted cancer therapies.[9] The quinazoline framework is central to the efficacy of drugs like Lapatinib, a dual inhibitor of EGFR and HER2 kinases.[4][10]

The synthesis of such inhibitors typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinazoline ring, further activated by the nitrogen atoms, makes the 4-position susceptible to attack by nucleophiles.[8][11] The chlorine atom at this position serves as an excellent leaving group, allowing for the efficient introduction of various substituted anilines, which are crucial for the final drug's ability to bind to the kinase active site.[1][11]

Below is a conceptual workflow illustrating the pivotal role of this intermediate.

Caption: Synthetic workflow from precursors to the final API, highlighting the central role of the activated 4-chloroquinazoline intermediate.

This strategic placement of a reactive group on a pre-functionalized core is a common and efficient strategy in medicinal chemistry. It allows for the late-stage introduction of complex and diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Synthesis Protocol: A Representative Methodology

The synthesis of 4-chloro-quinazoline derivatives from their corresponding quinazolinone precursors is a well-established transformation in organic chemistry.[8][12][13] The following protocol is a representative, field-proven method adapted from procedures for analogous compounds.

Objective: To synthesize this compound from 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

-

Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective chlorinating agents for converting the hydroxyl group of the quinazolinone tautomer into a chloro group.[8][12] A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[12]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or toluene is used to prevent reaction with the chlorinating agent.[8] Toluene is often preferred for higher boiling points when heating is required.[14]

-

Work-up: The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess acidic chlorinating agent and any HCl generated.[12] This is critical to prevent degradation of the product and to allow for safe handling. The final product is extracted into an organic solvent.

Step-by-Step Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, ~2 equivalents) and triethylamine (~2 equivalents) under a nitrogen atmosphere.[8]

-

Reaction: Heat the reaction mixture to 70-80°C and stir for 3-8 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.[8] Cautiously pour the residue into a beaker of ice-cold water with vigorous stirring. Neutralize the solution with saturated aqueous sodium bicarbonate.

-

Isolation: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Caption: Experimental workflow for the chlorination of a quinazolinone precursor.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety and maintaining product integrity.

-

Handling: this compound should be handled in a well-ventilated area.[15] Personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn to avoid contact with skin and eyes.[15] Avoid the formation of dust and aerosols.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C, away from moisture, is recommended.

-

Hazards: While specific toxicological data is limited, analogous compounds are known to cause skin and serious eye irritation. Standard safety precautions for handling chlorinated heterocyclic compounds should be followed.

Conclusion: An Indispensable Building Block

This compound represents more than just a chemical structure; it is an enabling tool in the field of drug discovery. Its carefully designed architecture, featuring a reactive handle on a functionalized core, streamlines the synthesis of complex and highly specific tyrosine kinase inhibitors. For researchers and drug development professionals, a deep understanding of this intermediate's properties, synthesis, and handling is essential for the efficient and safe production of next-generation cancer therapeutics. The continued importance of the quinazoline scaffold ensures that this and similar intermediates will remain vital components in the ongoing quest for more effective and targeted medicines.

References

-

Guidechem. (n.d.). What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline? Retrieved from Guidechem website.[8]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[10]

-

Echemi. (n.d.). 4-chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline. Retrieved from Echemi website.[15]

-

Global Substance Registration System. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from gsrs.ncats.nih.gov.[7]

-

Benchchem. (n.d.). 4-Chloro-6-ethoxy-7-methoxyquinazoline. Retrieved from Benchchem website.[1]

-

TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from TCI Chemicals website.

-

Cayman Chemical. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from Cayman Chemical website.[9]

-

Cayman Chemical. (2025). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline - Safety Data Sheet.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[2]

-

ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. Retrieved from ChemicalBook website.[12]

-

Santa Cruz Biotechnology. (n.d.). 4-Chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline. Retrieved from SCBT website.[6]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Diagram]. Retrieved from ResearchGate.[13]

-

MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes. Retrieved from MedKoo Biosciences website.[4]

-

New Drug Approvals. (2014, September 14). lapatinib. Retrieved from New Drug Approvals website.[16]

-

Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved from Google Patents.[14]

-

Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Retrieved from Google Patents.[17]

-

Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib. Retrieved from Google Patents.[18]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from Organic Chemistry Portal.[19]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[5]

-

Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from RSC Publishing.[3]

-

Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.[20]

-

El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.[21]

-

da Silva, G. O., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.[11]

-

Asif, M. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.[22]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 18. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 19. Quinazoline synthesis [organic-chemistry.org]

- 20. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Keystone Intermediate in Modern Oncology

This document provides a comprehensive technical overview of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, a critical chemical intermediate. Its significance is rooted in its role as a precursor for the synthesis of highly potent and specific Tyrosine Kinase Inhibitors (TKIs), which have become cornerstones in the targeted therapy of various cancers. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, biological relevance, and analytical characterization.

Introduction: The Strategic Importance of a Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound (herein referred to as "the intermediate") is a bespoke derivative designed for a specific and vital purpose: to serve as a building block for second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] Its structure is not arbitrary; each substituent is precisely placed to facilitate subsequent reactions and to imbue the final active pharmaceutical ingredient (API) with the desired pharmacological properties.

The primary application of this intermediate is in the synthesis of Dacomitinib , an irreversible pan-HER inhibitor.[1][3] The chloro group at the 4-position is a key reactive site, acting as a leaving group for nucleophilic aromatic substitution, which is the pivotal step in coupling the quinazoline core with the desired aniline moiety of the final drug.[4] Understanding the chemistry and handling of this intermediate is therefore fundamental to the successful development and manufacturing of these life-saving therapeutics.

Physicochemical and Structural Characteristics

A precise understanding of the molecule's physical and chemical properties is paramount for its effective use in synthesis, ensuring purity, stability, and predictable reactivity.

Chemical Structure Analysis

The molecule is a substituted quinazoline, featuring:

-

A quinazoline core , providing the fundamental heterocyclic structure.

-

A chlorine atom at the 4-position , the primary site for synthetic modification.

-

A 2-methoxyethoxy group at the 6-position .

-

A 2-chloroethoxy group at the 7-position .

These ether-based side chains at the 6 and 7 positions are crucial for modulating the solubility and binding affinity of the final drug molecule within the ATP-binding pocket of the target kinase.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 183322-20-5 | [5] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ | [6] |

| Molecular Weight | 317.17 g/mol | [5][6] |

| Appearance | White to off-white solid powder | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | [4] |

| InChI Key | RORJMEOQKVOQBC-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing Principles

The synthesis of this intermediate is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and logical synthetic strategy involves the initial formation of the quinazolinone core, followed by chlorination.

General Synthetic Workflow

The transformation from a precursor quinazolinone to the final chlorinated intermediate is a cornerstone of this process. The rationale behind this approach is the relative stability of the quinazolinone and the highly efficient and specific conversion of the C4-hydroxyl group (in its tautomeric form) to a chloro group.

Caption: Role of the intermediate in the final step of Tyrosine Kinase Inhibitor (TKI) synthesis.

This SNAr reaction is the linchpin in the synthesis of drugs like Lapatinib and Dacomitinib. [3][7]The reaction proceeds by the addition of the amine nucleophile to the electron-deficient quinazoline ring, followed by the elimination of the chloride leaving group, to form a stable C-N bond.

Biological Context: Targeting the EGFR/HER2 Signaling Axis

To appreciate the significance of the drugs derived from this intermediate, one must understand their biological target: the EGFR/HER2 signaling pathway. EGFR (also known as ErbB1) and HER2 (ErbB2) are receptor tyrosine kinases that play a central role in regulating cell growth, proliferation, and survival. [8] In many cancers, these receptors are overexpressed or mutated, leading to their constitutive activation. [9]This aberrant signaling drives uncontrolled tumor growth. The downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, become hyperactivated. [10][11] TKIs like Lapatinib and Dacomitinib are designed to enter the cell and bind to the ATP-binding site within the intracellular kinase domain of these receptors. [12][13]By blocking the binding of ATP, they prevent receptor autophosphorylation, effectively shutting down the downstream growth signals and leading to cell cycle arrest and apoptosis. [14][15]

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by TKIs.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and quality of the intermediate. A self-validating system of orthogonal analytical techniques is employed.

| Technique | Purpose | Expected Results | Reference(s) |

| ¹H NMR Spectroscopy | Structural confirmation and purity assessment | A spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the quinazoline core and the aliphatic protons of the ether side chains. | [16] |

| Mass Spectrometry | Molecular weight confirmation | An observed mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺ of the compound (approx. 317.04). | [16][17] |

| Elemental Analysis | Confirmation of elemental composition | Percentages of Carbon, Hydrogen, Nitrogen, and Chlorine that are within ±0.4% of the theoretical values for the molecular formula C₁₃H₁₄Cl₂N₂O₃. | [16] |

| HPLC | Purity determination and quantification | A single major peak indicating a purity of >99%, with any impurities well-defined and below specified limits. | [18] |

Safety and Handling

As a chlorinated heterocyclic compound and a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [19]Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Statements: The compound is typically classified as causing skin and serious eye irritation. * First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. Seek medical attention if irritation persists. * Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

-

ResearchGate. (n.d.). HER2/epidermal growth factor receptor (EGFR) signalling pathway in... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). HER2 associated signalling pathways. Ligand binding to an EGFR/HER2... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Retrieved from [Link]

-

MDPI. (2021). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

-

Journal of China Pharmaceutical University. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

- Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.

-

ResearchGate. (2014). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

- Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.

-

National Center for Biotechnology Information. (n.d.). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]

-

GSRS. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

-

Inno-pharmchem.com. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Dacomitinib - LiverTox. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Retrieved from [Link]

- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Lapatinib Fights Cancer. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Retrieved from [Link]

-

GSRS. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

-

Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]

- 3. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2010017387A2 - Lapatinib intermediates - Google Patents [patents.google.com]

- 19. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS No. 183322-20-5): Synthesis, Analysis, and Control in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical synthesis, the purity of active pharmaceutical ingredients (APIs) is paramount. Process-related impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug. This technical guide provides a comprehensive overview of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, a known process-related impurity in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy.[1] Understanding the formation, identification, and control of this specific impurity is critical for any professional involved in the development and manufacturing of quinazoline-based oncology drugs.

This guide will delve into the synthetic pathways that can lead to the formation of this impurity, present detailed analytical methodologies for its detection and quantification, and discuss strategies for its control to ensure the quality and safety of the final API.

Physicochemical Properties and Identification

A clear identification of the target compound is the first step in any robust analytical and control strategy.

| Property | Value | Source |

| CAS Number | 183322-20-5 | [2] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ | [2] |

| Molecular Weight | 317.17 g/mol | [2] |

| Chemical Name | This compound | [3] |

Contextual Synthesis: The Pathway to Erlotinib and the Genesis of an Impurity

The target compound, this compound, is not a desired product but rather a byproduct formed during the synthesis of the key Erlotinib intermediate, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1).[1][4] Understanding the synthesis of the primary intermediate is crucial to comprehending the origin of the impurity.

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline typically begins with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. The critical step where the impurity can be introduced is the chlorination of the 4-position of the quinazolinone ring.

Diagram: Synthetic Pathway of the Key Intermediate and Formation of the Impurity

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its versatile structure allows for modification at various positions, enabling the fine-tuning of pharmacological activity. 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2] A thorough understanding of the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, supported by experimental protocols and theoretical insights.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various experimental and manufacturing settings.

| Property | Value | Source(s) |

| CAS Number | 183322-20-5 | [3][4][5] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ | [3][4][5] |

| Molecular Weight | 317.17 g/mol | [3][6] |

| Appearance | Off-White to Pale Yellow Solid | [6] |

| Melting Point | 97-100 °C | [6] |

| Boiling Point (Predicted) | 450.8 ± 45.0 °C | [6] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 0.49 ± 0.30 | [6] |

| XLogP3 (Predicted) | 2.9 | [7] |

Experimental Determination of Physicochemical Properties

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound. The causality behind these experimental choices is explained to provide a deeper understanding for the researcher.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.[9]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.[10]

Causality of Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is critical for its purification, formulation, and use in subsequent synthetic steps.

Predicted Solubility: The compound is predicted to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[6] It has poor solubility in water.[2]

Experimental Protocol for Qualitative Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure: To approximately 1 mg of the compound in a small test tube, add 1 mL of the solvent in portions, with vigorous shaking after each addition.[11]

-

Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble in that solvent. If it remains as a solid, it is classified as insoluble.[1]

Causality of Experimental Choices: Testing a spectrum of solvents provides a comprehensive understanding of the compound's polarity and potential for forming intermolecular interactions, guiding solvent selection for chromatography and reaction chemistry.

Caption: Qualitative Solubility Testing Workflow.

Spectroscopic and Chromatographic Characterization

Analytical techniques are essential for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.[12]

Illustrative HPLC Protocol:

-

System: A standard HPLC system with a UV detector.[13]

-

Column: Reversed-phase C18 column.[14]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.

Causality of Experimental Choices: Reversed-phase chromatography is well-suited for separating moderately polar organic molecules. The use of an acidic modifier in the mobile phase protonates the nitrogen atoms in the quinazoline ring, reducing peak tailing and improving chromatographic resolution.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the quinazoline ring.

-

Alkoxy Protons: Characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂-) groups.

-

Methyl Protons: A singlet for the methoxy group.

-

Methylene Protons: Triplets or more complex multiplets for the ethoxy groups, showing coupling with adjacent methylene protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns to assign the signals to specific protons in the molecule.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[16]

Expected Mass Spectrum:

-

Molecular Ion Peak: An ion corresponding to the molecular weight of the compound (m/z 317.17 for [M]⁺ or 318.17 for [M+H]⁺ in ESI).

-

Isotope Pattern: A characteristic isotope pattern due to the presence of two chlorine atoms.

-

Fragmentation: Fragmentation patterns can provide further structural information.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.[17]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.

-

High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the elemental composition of the molecule.[15]

Stability and Storage

The stability of a pharmaceutical intermediate is a critical parameter that can affect the quality of the final drug product.[18]

Stability Considerations:

-

Hydrolytic Stability: The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, including hydrolysis.[2] Therefore, the compound should be protected from moisture.

-

Thermal Stability: Stability at different temperatures should be assessed to determine appropriate storage and handling conditions.[19]

-

Photostability: Exposure to light should be evaluated to determine if the compound is light-sensitive.

Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7] For long-term storage, refrigeration is often recommended.[6]

Experimental Protocol for Stability Assessment (ICH Guidelines):

-

Sample Preparation: The compound is stored under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[20][21]

-

Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 12 months).[20]

-

Analysis: The samples are analyzed by HPLC to determine the purity and identify any degradation products.[12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A thorough understanding and experimental determination of these properties are fundamental for researchers and scientists involved in the synthesis and development of quinazoline-based pharmaceuticals. The provided protocols and theoretical explanations serve as a valuable resource for ensuring the quality, consistency, and optimal handling of this important synthetic intermediate.

References

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

GSRI. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Hamilton, G. (n.d.). Melting point determination. Retrieved from [Link]

-

IUPUI Department of Chemistry & Chemical Biology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Iraqi University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

Mischenko, E. S., Lazaryan, J. S., & Lazaryan, A. J. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration, 10(3), 76-81. [Link]

-

Mount Allison University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

PharmaTalks. (2024, September 28). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

-

Mischenko, E. S., Lazaryan, J. S., & Lazaryan, A. J. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration, 10(3), 76-81. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives [Table]. Retrieved from [Link]

-

GSRS. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

-

YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 183322-20-5|this compound|BLD Pharm [bldpharm.com]

- 6. 4-CHLORO-7-(2-CHLORO-ETHOXY)-6-(2-METHOXY-ETHOXY)-QUINAZOLINE | 183322-20-5 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. studylib.net [studylib.net]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. japsonline.com [japsonline.com]

- 19. pharmastate.academy [pharmastate.academy]

- 20. gmpsop.com [gmpsop.com]

- 21. youtube.com [youtube.com]

A Technical Guide to the Biological Activity of Substituted 4-Chloroquinazolines

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, substituted 4-chloroquinazolines have emerged as crucial intermediates and potent agents in their own right, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted 4-chloroquinazolines, with a primary focus on their anticancer and antimicrobial properties. We delve into the mechanistic underpinnings of their action, detailing their role as kinase inhibitors and offering insights into the experimental protocols for their synthesis and biological assessment. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a benzo-fused pyrimidine, is a foundational structure in the development of novel therapeutics.[1] Its derivatives have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The versatility of the quinazoline ring allows for substitutions at various positions, most notably at the C2, C4, and C6 positions, which significantly influences its biological activity.[2]

The 4-chloroquinazoline moiety, in particular, serves as a highly reactive and versatile intermediate for the synthesis of a plethora of derivatives, most notably the 4-anilinoquinazolines. This class of compounds has been extensively investigated for its potent antitumor properties, leading to the development of several FDA-approved drugs.[3][4]

Synthetic Pathways to Substituted 4-Chloroquinazolines

The synthesis of 4-chloroquinazolines is a critical first step in the development of many quinazoline-based therapeutic agents. A common and efficient method involves the chlorination of the corresponding quinazolin-4(3H)-ones.

General Synthesis Protocol

A widely employed synthetic route begins with the appropriate anthranilic acids, which are cyclized to form quinazolin-4(3H)-ones. These intermediates are then subjected to chlorination to yield the desired 4-chloroquinazoline.[5][6]

Step-by-step Methodology:

-

Cyclization: Anthranilic acid (or a substituted derivative) is reacted with formamidine acetate in formamide at elevated temperatures (e.g., 160°C) for several hours. This reaction forms the quinazolin-4(3H)-one ring system.[5][6]

-

Chlorination: The resulting quinazolin-4(3H)-one is then refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or a combination of trichloroisocyanuric acid (Cl₃CCN) and triphenylphosphine (PPh₃), to replace the hydroxyl group at the C4 position with a chlorine atom.[1] This step yields the 4-chloroquinazoline derivative.

Microwave-Assisted Synthesis

To enhance reaction efficiency and reduce environmental impact, microwave-mediated synthesis has been successfully applied to the N-arylation of 4-chloroquinazolines. This method offers rapid and efficient production of 4-anilinoquinazolines in good yields, often requiring less solvent than traditional methods.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Substituted 4-chloroquinazolines, particularly their 4-anilino derivatives, are renowned for their potent anticancer activities. Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, differentiation, and survival.[1][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target for many quinazoline-based anticancer drugs.[7][8] Overexpression or mutation of EGFR is a hallmark of various cancers, leading to uncontrolled cell growth.[7] 4-Anilinoquinazolines act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways.[7][9] Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline scaffold.[3][4][7]

Other Kinase Targets

Beyond EGFR, substituted quinazolines have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) [1]

-

Platelet-Derived Growth Factor Receptor (PDGFR) [1]

-

Phosphoinositide 3-kinase (PI3K) [4]

This multi-targeted approach can be advantageous in overcoming drug resistance and treating complex malignancies.

In Vitro Anticancer Activity Assessment

The cytotoxic effects of substituted 4-chloroquinazoline derivatives are typically evaluated against a panel of human cancer cell lines.

3.3.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the IC₅₀ values of selected substituted 4-anilinoquinazoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10b | HCT-116 | 2.8 | [1] |

| 10b | T98G | 2.0 | [1] |

| Compound 8 | EGFRʷᵗ | 0.8 nM | [7] |

| Compound 8 | EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ | 2.7 nM | [7] |

| Compound 24 | A549 | 6.54 | [7] |

| Compound 24 | A431 | 4.04 | [7] |

| Compound 45a | EGFR | 0.13 | [8] |

| Compound 45a | VEGFR | 0.56 | [8] |

| Compound 8b | EGFR-TK | 1.37 nM | [11] |

| Compound 18 | MGC-803 | 0.85 | [12] |

| 14g | K-562 | 0.622-1.81 | [13][14] |

Antimicrobial Activity

In addition to their anticancer properties, substituted quinazolines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][15] The emergence of drug-resistant pathogens has intensified the search for novel antimicrobial compounds, and quinazolines represent a promising scaffold in this endeavor.[15]

Mechanism of Antimicrobial Action

The precise mechanisms by which quinazolines exert their antimicrobial effects are still under investigation but are thought to involve interactions with essential cellular components like the cell wall and DNA.[2] Structure-activity relationship studies suggest that substitutions at the C2, C3, and C6/C8 positions, particularly with halogen atoms and amine groups, can enhance antimicrobial activity.[2]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of substituted 4-chloroquinazoline derivatives is determined using standardized in vitro susceptibility testing methods.[16][17]

4.2.1. Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18][19]

Step-by-step Methodology:

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[16][19]

-

Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.[16]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18][19]

4.2.2. Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a microorganism to an antimicrobial agent.[16][18]

Step-by-step Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).[18]

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[16]

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[18]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of substituted 4-chloroquinazolines. These studies involve systematically modifying the chemical structure and assessing the impact on pharmacological properties.[20][21][22]

Key Structural Features for Anticancer Activity

-

4-Anilino Substitution: The presence of a substituted aniline group at the C4 position is a hallmark of many potent EGFR inhibitors. The nature and position of substituents on the aniline ring significantly influence binding affinity and selectivity.[1]

-

C6 and C7 Substitutions: The introduction of small, electron-donating groups, such as methoxy groups, at the C6 and C7 positions of the quinazoline ring can enhance anticancer activity.[4] Halogen substitution at the C6 position has also been shown to improve anticancer effects.[3]

-

Flexibility of Linkers: The length and flexibility of linkers connecting substituents to the quinazoline core can impact inhibitory activity against different kinase targets.[7]

Key Structural Features for Antimicrobial Activity

-

Substitutions at C2 and C3: The presence of methyl, amine, or thiol groups at the C2 position and a substituted aromatic ring at the C3 position are often essential for antimicrobial activity.[2]

-

Halogenation at C6 and C8: The introduction of halogen atoms at the C6 and C8 positions of the quinazolinone ring can enhance antimicrobial properties.[2]

Conclusion and Future Directions

Substituted 4-chloroquinazolines represent a highly valuable and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with well-established synthetic routes, makes them attractive candidates for further drug development. Future research in this area should focus on:

-

Design of Novel Derivatives: The synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Targets: Investigating the activity of these compounds against other therapeutic targets to expand their potential applications.

-

Combination Therapies: Evaluating the synergistic effects of substituted 4-chloroquinazolines in combination with existing therapeutic agents to overcome drug resistance.

-

Advanced Drug Delivery Systems: Developing novel drug delivery strategies to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the insights gained from SAR studies and employing modern drug design techniques, the full therapeutic potential of substituted 4-chloroquinazolines can be realized.

References

-

de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(47), 29477-29488. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8899. [Link]

-

Khan, I., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 27(19), 6533. [Link]

-

World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. apec-vc.org. [Link]

-

ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]

-

Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]

-

ResearchGate. (n.d.). The different methods for in vitro antimicrobial susceptibility testing... [Link]

-

Zhang, H., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry, 19(27), 4648-4667. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. [Link]

-

Kamal, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(59), 37049-37073. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. [Link]

-

ResearchGate. (n.d.). Anticancer activity of targeted quinazoline derivatives. [Link]

-

Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4785. [Link]

-

ResearchGate. (n.d.). Some recently reported quinazoline-based anticancer agents. [Link]

-

Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3866. [Link]

-

Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26031-26044. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]

-

Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26031-26044. [Link]

-

Noureldin, N. A., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(2), e1600332. [Link]

-

Semantic Scholar. (n.d.). A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes. [Link]

-

Kumar, A., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(32), 8235-8269. [Link]

-

MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

de Oliveira, R. K., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Advances, 11(47), 29477-29488. [Link]

-

Asadi, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(5), 359-374. [Link]

-

Sari, Y., et al. (2022). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules, 27(17), 5522. [Link]

-

Wiese, M., et al. (2018). Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2. European Journal of Medicinal Chemistry, 157, 106-123. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

-

Research in Pharmacy and Health Sciences. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. [Link]

-

ResearchGate. (n.d.). Summary of SAR study of the designed 1,2,4-triazolo[4,3-c]quinazolines. [Link]

-

Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. [Link]

-

National Institutes of Health. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. Journal of the Indian Chemical Society, 100(12), 101267. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. rphsonline.com [rphsonline.com]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

- 18. apec.org [apec.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Quinazoline Scaffold: A Cornerstone of Modern Kinase Inhibitor Design

An In-depth Technical Guide:

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous FDA-approved drugs, particularly in oncology.[2][3][4][5] This is largely attributable to the scaffold's inherent ability to orient substituents in a precise three-dimensional manner, facilitating potent and selective interactions with diverse biological targets, most notably protein kinases. This technical guide provides a comprehensive exploration of the quinazoline core's role in kinase inhibitor design, delving into its fundamental mechanism of action, critical structure-activity relationships (SAR), and the evolution of clinically successful therapeutics. We will examine detailed experimental protocols for characterization and present visual workflows to offer a practical and in-depth resource for researchers, scientists, and drug development professionals.

The Quinazoline Core: A Privileged Scaffold for Kinase Hinge-Binding

The quinazoline structure consists of a benzene ring fused to a pyrimidine ring.[6] This deceptively simple architecture provides the ideal foundation for targeting the ATP-binding site of protein kinases, a family of enzymes that are frequently dysregulated in cancer.[4] The success of the quinazoline scaffold is rooted in its function as a superb "hinge-binder."

The ATP-binding pocket of a kinase is structurally divided into a hinge region, a hydrophobic pocket, and a solvent-exposed region. The quinazoline core masterfully orients itself to interact with the hinge region, which acts as an anchor point for ATP. Specifically, the scaffold's nitrogen atoms are pivotal for this interaction:

-

N1 Atom: Acts as a crucial hydrogen bond acceptor, typically forming a strong hydrogen bond with the backbone amide proton of a key methionine residue in the hinge region (e.g., Met793 in EGFR).[6][7] This interaction is foundational for the high-affinity binding of most quinazoline inhibitors.

-

N3 Atom: Can also participate in hydrogen bonding, often through a water-mediated bridge to a threonine residue, further stabilizing the inhibitor-kinase complex.[7]

This inherent ability to anchor within the kinase hinge allows the rest of the molecule to be systematically modified at various positions (C4, C6, C7) to achieve high potency, selectivity against other kinases, and desirable pharmacokinetic properties.[2][8][9]

Mechanism of Action: From Reversible Competition to Irreversible Blockade

Quinazoline-based compounds primarily function as ATP-competitive inhibitors.[10][11][12][13] By occupying the ATP-binding site, they physically block ATP from accessing the kinase's active site. This prevents the transfer of a phosphate group (phosphorylation) to substrate proteins, effectively shutting down the downstream signaling cascades that drive cancer cell proliferation and survival.[11][][15][16]

The inhibition can be broadly classified into two distinct mechanisms:

A. Reversible Inhibition: First-generation inhibitors like Gefitinib and Erlotinib bind non-covalently to the ATP pocket.[11][12][15] The binding is governed by equilibrium, meaning the inhibitor can associate and dissociate from the target. The efficacy of these drugs relies on maintaining a sufficient therapeutic concentration to outcompete cellular ATP.

B. Irreversible Inhibition: Second- and third-generation inhibitors, such as Afatinib and Osimertinib, were engineered for a more permanent effect.[17][18][19][20] These molecules feature a reactive group, known as a Michael acceptor (e.g., an acrylamide moiety), typically attached at the C6 or C7 position.[6] After initial reversible binding in the ATP pocket, this reactive group forms a permanent covalent bond with a nearby nucleophilic residue, most commonly a cysteine (e.g., Cys797 in EGFR), effectively "killing" the enzyme's activity.[19][20]

Caption: ATP-competitive inhibition by a quinazoline scaffold.

The blockade of kinase activity by quinazoline inhibitors halts critical downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are central to cell survival and proliferation.[20][21]

Caption: Blockade of PI3K/AKT and RAS/MAPK pathways by quinazoline TKIs.

Decoding the Blueprint: Structure-Activity Relationships (SAR)

The clinical success of quinazoline inhibitors is a testament to decades of meticulous SAR studies. The scaffold allows for a modular design approach, where modifications at specific positions fine-tune the drug's properties.[7]

| Position | Role & Common Substituents | Rationale & Examples |

| Quinazoline Core | Hinge-Binding Pharmacophore | The N1 and N3 atoms are essential for anchoring in the kinase hinge region via hydrogen bonds. This is the foundational interaction for this entire class of inhibitors.[6][7] |

| C4 Position | Potency & Selectivity Driver | Typically an anilino (phenylamino) group . Substituents on this ring project into a hydrophobic pocket, and their nature dictates potency and selectivity.[6] |

| Small electron-withdrawing groups | A 3'-chloro, 4'-fluoro substitution (Gefitinib) or a 3'-ethynyl group (Erlotinib) enhances binding affinity and potency.[][22] | |

| C6 & C7 Positions | Solubility & Pharmacokinetics (PK) | These positions are directed towards the solvent-exposed region of the ATP pocket, making them ideal for adding groups that improve solubility and PK properties without disrupting hinge binding.[6] |

| Solubilizing Groups | The morpholinopropoxy group in Gefitinib and the bis(methoxyethoxy) groups in Erlotinib significantly improve the compounds' aqueous solubility and overall drug-like properties.[][22] | |

| Covalent Warhead Anchor | For irreversible inhibitors, a linker attached to a Michael acceptor (e.g., acrylamide) is placed at C6 or C7. This positions the reactive group to form a covalent bond with a nearby cysteine residue. (e.g., Osimertinib, Afatinib).[6] |

Clinical Translation: A Legacy of FDA-Approved Kinase Inhibitors

The most profound impact of the quinazoline scaffold has been in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC).

| Drug (Trade Name) | Target Kinase(s) | Inhibition Type | Primary Indication(s) |

| Gefitinib (Iressa®) | EGFR | Reversible | EGFR-mutated NSCLC[11][22][23] |

| Erlotinib (Tarceva®) | EGFR | Reversible | EGFR-mutated NSCLC, Pancreatic Cancer[][15][24][25] |

| Lapatinib (Tykerb®) | EGFR, HER2 | Reversible | HER2-positive Breast Cancer[10][21][26] |

| Afatinib (Gilotrif®) | EGFR, HER2, HER4 | Irreversible | EGFR-mutated NSCLC[2][7] |

| Dacomitinib (Vizimpro®) | EGFR, HER2, HER4 | Irreversible | EGFR-mutated NSCLC[2][7] |

| Osimertinib (Tagrisso®) | Mutant EGFR (incl. T790M) | Irreversible | EGFR-mutated NSCLC (including T790M resistance)[17][18][19][27] |

The evolution from first-generation (Gefitinib, Erlotinib) to third-generation (Osimertinib) inhibitors is a landmark case study in rational drug design. After patients developed resistance to first-generation drugs, often through the T790M "gatekeeper" mutation, scientists designed Osimertinib. This drug was engineered to selectively and irreversibly bind to the Cys797 residue in EGFR, potently inhibiting both the initial sensitizing mutations and the T790M resistance mutation, while largely sparing wild-type EGFR, leading to a better therapeutic window.[17][18][19][27]

Key Experimental Protocols for Inhibitor Characterization

Validating the mechanism and potency of a novel quinazoline inhibitor requires a robust, multi-tiered assay strategy. The protocols described here represent a self-validating system, moving from the molecular target to the cellular context.

A. Biochemical Kinase Assay (ADP-Glo™)

This assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme, yielding a precise IC₅₀ (half-maximal inhibitory concentration).

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the quinazoline inhibitor in DMSO. Prepare assay buffer containing the purified kinase enzyme (e.g., recombinant EGFR T790M), the kinase substrate (a synthetic peptide), and ATP.

-

Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate solution. Add 2.5 µL of the inhibitor dilution (or DMSO for control). Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate for 1 hour at room temperature.

-

Signal Generation: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Luminescence Detection: Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Read luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.

B. Cell-Based Viability Assay (CellTiter-Glo®)

This assay determines the compound's effect on the proliferation and viability of cancer cells that are dependent on the target kinase.

Methodology:

-

Cell Seeding: Culture cancer cells with the desired genotype (e.g., NCI-H1975 cells, which harbor EGFR L858R/T790M mutations) and seed them into a 96-well, white-walled plate at a density of 5,000 cells/well. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.

-

Signal Stabilization & Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Read luminescence on a plate reader. Calculate the concentration that inhibits cell growth by 50% (GI₅₀) by plotting the signal against inhibitor concentration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]